molecular formula C13H19NO3 B3042090 Amino[4-(pentyloxy)phenyl]acetic acid CAS No. 500695-52-3

Amino[4-(pentyloxy)phenyl]acetic acid

Cat. No.: B3042090
CAS No.: 500695-52-3
M. Wt: 237.29 g/mol
InChI Key: FSQMLVRYEBEDNM-UHFFFAOYSA-N
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Description

Amino[4-(pentyloxy)phenyl]acetic acid is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol.

Preparation Methods

The preparation of Amino[4-(pentyloxy)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(pentyloxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 4-(pentyloxy)benzaldehyde reacting with the amino group of glycine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Amino[4-(pentyloxy)phenyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Amino[4-(pentyloxy)phenyl]acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in modulating biological pathways and interactions with proteins . In medicine, the compound is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors . Additionally, in the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[4-(pentyloxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Amino[4-(pentyloxy)phenyl]acetic acid can be compared with other similar compounds, such as 4-aminophenylacetic acid and 4-(pentyloxy)benzoic acid . While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which confer distinct chemical and biological properties . For instance, the presence of the pentyloxy group in this compound may enhance its lipophilicity and ability to interact with hydrophobic regions of proteins .

Properties

IUPAC Name

2-amino-2-(4-pentoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-4-9-17-11-7-5-10(6-8-11)12(14)13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMLVRYEBEDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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